Superior In Vivo Neurochemical Restoration: Cortical and Hippocampal Dopamine Levels
In a rat model of Alzheimer's disease induced by amyloid β peptide 1-42 (Aβ 1-42) infusion, isoacteoside treatment restored cortical and hippocampal dopamine levels to levels not significantly different from the control group, whereas acteoside failed to produce this restorative effect [1].
| Evidence Dimension | Restoration of cortical and hippocampal dopamine levels |
|---|---|
| Target Compound Data | Restored dopamine levels to control levels (no significant difference vs. control) |
| Comparator Or Baseline | Acteoside: Did not restore dopamine levels; Aβ 1-42 model: Significant decrease vs. control |
| Quantified Difference | Isoacteoside: Restored to baseline; Acteoside: No restoration. |
| Conditions | Aβ 1-42-infused rat model; dopamine levels measured in cortex and hippocampus. |
Why This Matters
This functional neurochemical difference is a critical differentiator for researchers selecting compounds for in vivo studies targeting neurodegenerative diseases where dopaminergic deficits are implicated.
- [1] Shiao, Y.-J., Su, M.-H., Lin, H.-C., Wu, C.-R. (2017). Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo. International Journal of Molecular Sciences, 18(4), 825. View Source
